N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide
Description
N-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide is a nicotinamide derivative featuring a multi-substituted aromatic framework. The compound’s core structure includes a pyridine ring (nicotinamide) substituted at position 2 with a 4-fluorophenoxy group, at position 4 with a methoxy group, and at position 3 with an iminomethyl moiety linked via a 2-chloro-4-fluorobenzyloxy group. The presence of chloro and fluoro substituents enhances lipophilicity and metabolic stability, while the methoxy and phenoxy groups may influence electronic properties and binding interactions .
Properties
IUPAC Name |
N-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]-2-(4-fluorophenoxy)-4-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N3O4/c1-29-18-8-9-25-21(31-16-6-4-14(23)5-7-16)19(18)20(28)26-12-27-30-11-13-2-3-15(24)10-17(13)22/h2-10,12H,11H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXFWJAVVOJRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)NC=NOCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N/C=N/OCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, highlighting its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C21H16ClF2N3O4
- Molecular Weight : 447.82 g/mol
- CAS Number : 341966-69-6
- Density : 1.35 ± 0.1 g/cm³ (Predicted)
- pKa : 10.02 ± 0.46 (Predicted)
The compound features a complex structure that includes a chlorinated benzyl group, a fluorophenoxy moiety, and a nicotinamide derivative, which contribute to its biological activity.
Research indicates that this compound exhibits activity as an inhibitor of histone deacetylases (HDACs), particularly HDAC3. This inhibition is crucial as it can lead to altered gene expression and promote apoptosis in cancer cells.
Efficacy Studies
-
In Vitro Studies :
- The compound demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity. For instance, in studies involving HepG2 liver cancer cells, the compound showed an IC50 value of approximately 1.30 μM, which is competitive with established HDAC inhibitors like SAHA (IC50 of 17.25 μM) .
- In Vivo Studies :
Case Study 1: HepG2 Cell Line
A study evaluated the effects of the compound on HepG2 cells and reported that it induced apoptosis and G2/M phase arrest, contributing to its antitumor efficacy. The combination with other chemotherapeutic agents like taxol enhanced its anticancer activity .
Case Study 2: Selectivity for HDAC Isoforms
Further investigations have shown that the compound selectively inhibits class I HDACs (HDAC1, HDAC2, and HDAC3), making it a promising candidate for targeted cancer therapies .
Comparative Analysis
| Compound Name | IC50 (HepG2) | TGI (%) | Mechanism |
|---|---|---|---|
| This compound | 1.30 μM | 48.89% | HDAC3 Inhibition |
| SAHA | 17.25 μM | 48.13% | HDAC Inhibition |
Comparison with Similar Compounds
4-Methoxy-N-[2-(Trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide
This compound () shares the nicotinamide backbone but substitutes the 2-position with a trifluoromethyl biphenyl carbamoyl group. Unlike the target compound, it lacks the iminomethyl-benzyloxy moiety, which may reduce steric hindrance and alter receptor selectivity.
N-(4-Chlorophenyl)-6-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-5-cyano-4-(4-methoxyphenyl)-2-methylnicotinamide ()
This analogue replaces the iminomethyl group with a thioether-linked 4-chlorophenyl ketone. The thioether and cyano groups introduce distinct electronic effects compared to the target’s imine, possibly affecting redox stability and hydrogen-bonding capacity. Both compounds feature 4-methoxyphenyl and halogenated aryl groups, suggesting shared synthetic strategies .
Heterocyclic Analogues with Halogenated Substituents
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide ()
This thiazolidinone derivative shares chloro- and fluorophenyl substituents but diverges in core structure. The thiazolidinone ring may confer conformational rigidity, contrasting with the flexibility of the nicotinamide’s benzyloxyiminomethyl chain. Both compounds exploit halogenated aryl groups for enhanced lipophilicity, but the thiazolidinone’s oxo group could engage in additional dipole interactions .
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine ()
Featuring an oxazole core, this compound substitutes the sulfonyl group for the nicotinamide’s methoxy and iminomethyl groups. Both compounds target halogenated aryl interactions but differ in electronic profiles due to core heteroatoms .
Functional Group Comparisons
Imine vs. Amide Linkages
The target compound’s iminomethyl group contrasts with amide linkages in analogues like N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (). Amides offer greater hydrolytic stability, while imines may act as prodrugs or participate in reversible Schiff base formation, influencing pharmacokinetics .
Halogen Substituent Effects
Chloro and fluoro groups are prevalent in analogues (e.g., ).
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Substituent Effects on Physicochemical Properties
*Estimated using fragment-based calculations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can coupling reagents improve amide bond formation?
- Methodological Answer : The compound’s imino-methyl and nicotinamide backbone suggest amide bond formation via activated esters. Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to enhance reaction efficiency at low temperatures (-50°C) to minimize side reactions . For example, in related benzamide syntheses, DCC/HOBt systems achieved >95% yield under inert atmospheres. Confirm purity via IR (amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (integration of aromatic protons and methoxy groups) .
Q. How should researchers characterize fluorescence properties for stability and binding studies?
- Methodological Answer : Use spectrofluorometry with λex 340 nm and λem 380 nm, as validated for structurally similar fluorophores. Optimize conditions: pH 5 (0.1 M acetate buffer) and 25°C to maximize fluorescence intensity. Stability studies require monitoring intensity over 24 hours with time-resolved measurements. Calculate binding constants (e.g., with metal ions) via Stern-Volmer plots .
Q. What chromatographic techniques ensure purity for in vitro assays?
- Methodological Answer : Employ reverse-phase HPLC with Chromolith® columns (C18 stationary phase) and UV detection at 254 nm. Use gradient elution (acetonitrile/water + 0.1% TFA) to resolve polar impurities. Validate purity (>95%) using LC-MS (ESI+) to confirm molecular ion peaks .
Advanced Research Questions
Q. How can conflicting fluorescence data under varying pH or temperature be resolved?
- Methodological Answer : Contradictions in fluorescence intensity (e.g., pH 2.7 vs. pH 10.1) may arise from protonation of the imino group or solvent quenching. Perform titration studies (pH 2–12) with 0.1 M HCl/NaOH adjustments. Use Job’s plot analysis to identify stoichiometry of interactions. Cross-validate with ITC (isothermal titration calorimetry) to correlate binding thermodynamics with fluorescence changes .
Q. What in vitro assays are suitable for evaluating enzyme inhibition or receptor binding?
- Methodological Answer : For kinase inhibition, use FRET-based assays (e.g., ADP-Glo™) with recombinant enzymes like Pfmrk. Test IC50 values at 1–100 μM concentrations. For receptor binding (e.g., GPCRs), employ radioligand displacement assays (³H-labeled antagonists) with membrane preparations. Include positive controls (e.g., acetaminophen for COX inhibition) and validate via dose-response curves .
Q. How can molecular dynamics (MD) simulations predict metabolic stability or toxicity?
- Methodological Answer : Use Schrödinger Suite or GROMACS to model interactions with cytochrome P450 isoforms (e.g., CYP3A4). Parameterize the compound’s structure using PubChem’s InChI key (e.g., GTQQWWSFTGMJAD) and simulate binding free energy (ΔG) via MM-PBSA. Validate predictions with in vitro microsomal stability assays (e.g., t½ in human liver microsomes) .
Data Contradiction Analysis
Q. Why might fluorescence quenching occur despite optimal pH and temperature?
- Resolution : Quenching may result from aggregation at high concentrations (>1 mM) or solvent polarity effects. Perform dynamic light scattering (DLS) to detect aggregates. Test in aprotic solvents (e.g., DMSO) and compare with aqueous buffers. Use Förster resonance energy transfer (FRET) to rule out inner-filter effects .
Methodological Tables
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Synthesis Temperature | -50°C (DCC/HOBt system) | |
| Fluorescence λex/λem | 340/380 nm | |
| HPLC Column | Chromolith® RP-18e | |
| Binding Constant (Kb) | 10³–10⁴ M⁻¹ (pH 5) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
